molecular formula C7H11N3S B1517389 2-(Pyrrolidin-1-yl)thiazol-4-amine CAS No. 849091-89-0

2-(Pyrrolidin-1-yl)thiazol-4-amine

Cat. No. B1517389
CAS RN: 849091-89-0
M. Wt: 169.25 g/mol
InChI Key: NUUFKEXSDQAVGN-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)thiazol-4-amine” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another important heterocycle that exhibits a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, has sulfur and nitrogen at position-1 and -3, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, thiazoles are known to exhibit a wide range of biological activities, which can be affected by substituents on a particular position of the thiazole ring .

Scientific Research Applications

Computational Analysis and Chemical Properties

  • Dynamic Tautomerism and Divalent N(I) Character : N-(Pyridin-2-yl)thiazol-2-amine, a compound similar in structure to 2-(Pyrrolidin-1-yl)thiazol-4-amine, exhibits dynamic tautomerism and divalent N(I) character, indicating a complex isomeric and electronic structure that could be relevant for designing drugs and materials with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Chemical Reactions

  • Synthesis of Thiazolidin-4-ones and Thiazinan-4-ones : Utilizing 1-(2-aminoethyl)pyrrolidine as an amine precursor demonstrates the potential for creating novel compounds that could serve as acetylcholinesterase inhibitors, highlighting the synthetic versatility of pyrrolidine-based compounds (Neves et al., 2019).
  • Anticancer Activity of Arylazothiazoles and Thiadiazoles : The use of a pyrrolidine derivative in synthesizing arylazothiazoles and thiadiazoles with promising anticancer activity indicates the potential biomedical applications of pyrrolidine-based compounds (Gomha et al., 2015).

Biological Applications

  • Acetylcholinesterase Inhibition : The research on thiazolidin-4-one and thiazinan-4-one derivatives originating from pyrrolidine-based amines underscores their potential as acetylcholinesterase inhibitors, offering a basis for developing new therapeutic agents (Neves et al., 2019).
  • Catalytic Applications : Divalent ytterbium complexes incorporating pyrrolidine derivatives have been identified as effective catalysts for intermolecular hydrophosphination and hydroamination reactions, showcasing the utility of pyrrolidine-based ligands in catalysis (Basalov et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition of Copper : A study focusing on 4-(pyridin-3-yl) thiazol-2-amine, which shares functional groups with this compound, revealed its effectiveness as a corrosion inhibitor for copper, suggesting potential applications in protecting metal surfaces (Farahati et al., 2020).

Future Directions

The future directions for “2-(Pyrrolidin-1-yl)thiazol-4-amine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could also be an interesting area of research .

properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUFKEXSDQAVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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